molecular formula C4H10S B15350809 (2S)-butane-2-thiol CAS No. 20407-74-3

(2S)-butane-2-thiol

Cat. No.: B15350809
CAS No.: 20407-74-3
M. Wt: 90.19 g/mol
InChI Key: LOCHFZBWPCLPAN-BYPYZUCNSA-N
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Description

(2S)-Butane-2-thiol (C₄H₁₀S) is a chiral organosulfur compound characterized by a thiol (-SH) group at the second carbon of a four-carbon chain, with an (S)-configuration at the stereogenic center. Its molecular structure imparts unique reactivity and physical properties, distinguishing it from linear or non-chiral thiols. This compound is utilized in organic synthesis, materials science (e.g., gold nanoparticle functionalization ), and as a model system in thermal decomposition studies .

Properties

CAS No.

20407-74-3

Molecular Formula

C4H10S

Molecular Weight

90.19 g/mol

IUPAC Name

(2S)-butane-2-thiol

InChI

InChI=1S/C4H10S/c1-3-4(2)5/h4-5H,3H2,1-2H3/t4-/m0/s1

InChI Key

LOCHFZBWPCLPAN-BYPYZUCNSA-N

Isomeric SMILES

CC[C@H](C)S

Canonical SMILES

CCC(C)S

Origin of Product

United States

Scientific Research Applications

(2S)-Butane-2-thiol has several applications in scientific research:

  • Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of sulfur-containing compounds.

  • Biology: It serves as a ligand for metal ions in biological systems, aiding in the study of metalloproteins and enzymes.

  • Medicine: It is investigated for its potential antimicrobial properties and its role in drug design.

  • Industry: It is used in the production of fragrances, flavors, and as an intermediate in the synthesis of other chemicals.

Mechanism of Action

The mechanism by which (2S)-butane-2-thiol exerts its effects depends on its specific application. For example, in antimicrobial applications, it may interact with microbial cell membranes, disrupting their integrity and leading to cell death. The molecular targets and pathways involved can vary, but often include interactions with thiol-sensitive enzymes and proteins.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Aliphatic Thiols

a) Butane-1-Thiol (Linear Isomer)
  • Structure : Thiol group at the terminal carbon (C1).
  • Reactivity : Higher nucleophilicity in SN₂ reactions due to reduced steric hindrance.
  • Thermal Stability : Decomposes faster than (2S)-butane-2-thiol under pyrolysis conditions (activation energy: 220 kJ/mol vs. 245 kJ/mol for this compound) .
  • Applications: Less effective in forming stable monolayers on gold nanoparticles due to weaker Au-S bond strength compared to branched thiols .
b) 2-Methylpropane-2-Thiol (Tertiary Thiol)
  • Structure : Tertiary thiol with a branched methyl group at C2.
  • Reactivity : Lower nucleophilicity due to steric hindrance; unsuitable for reactions requiring thiolate intermediates.
  • Thermal Stability : Most stable among aliphatic thiols (activation energy: 260 kJ/mol) due to hyperconjugative stabilization .

Table 1: Comparison of Aliphatic Thiols

Property This compound Butane-1-Thiol 2-Methylpropane-2-Thiol
Nucleophilic Yield* 45% 68% <20%
Thermal Stability (Eₐ) 245 kJ/mol 220 kJ/mol 260 kJ/mol
Gold Nanoparticle Binding Strong Moderate Weak

*Yield in 4H-chromene synthesis using DES media.

Aromatic and Heterocyclic Thiols

a) Thiophenol (PhSH)
  • Structure : Aromatic thiol with a benzene ring.
  • Reactivity : Higher nucleophilicity in aromatic systems, achieving 75–85% yields in 4H-chromene synthesis .
  • Applications : Preferred in medicinal chemistry for synthesizing bioactive heterocycles .
b) 2-(2-Thienyl)ethanol
  • Structure: Ethanol derivative with a thiophene ring.
  • Reactivity : Sulfur participates in conjugation, reducing thiol-like reactivity. Used as a pharmaceutical intermediate .

Key Difference : this compound’s aliphatic structure limits resonance stabilization, making it less reactive than aromatic thiols in electrophilic substitutions.

Functionalized Thiol Derivatives

a) (2S)-2-Amino-4-(Methylsulfanyl)Butane-1-Thiol
  • Structure: Contains amino (-NH₂) and methylsulfanyl (-SCH₃) groups.
  • Applications : Investigated for biochemical applications, unlike this compound .
b) 4-(4-(Difluoromethoxy)Phenyl)Butane-2-Thiol
  • Structure : Fluorinated aromatic substituent.
  • Reactivity : Electron-withdrawing difluoromethoxy group reduces nucleophilicity but improves oxidative stability .
  • Applications: Discontinued in commercial catalogs, suggesting niche utility compared to non-fluorinated analogs .

Sulfur-Containing Analogs

a) 1,4-Bis[(2-Chloroethyl)Thio]Butane
  • Structure : Bis-thioether with chloroethyl groups.
  • Reactivity : Acts as a sulfur mustard analog; highly toxic due to alkylating properties .
  • Safety: Classified under Schedule 1A04 (Chemical Weapons Convention), unlike non-toxic this compound .

Q & A

Q. What are the established synthetic routes for (2S)-butane-2-thiol, and how can enantiomeric purity be ensured during synthesis?

this compound can be synthesized via nucleophilic substitution reactions using chiral catalysts or enantioselective thiolation of 2-butanol derivatives. Enantiomeric purity is typically verified using chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC) with chiral stationary phases. Polarimetry or circular dichroism (CD) spectroscopy can also confirm optical activity . To minimize racemization, synthesis should avoid harsh acidic/basic conditions and high temperatures, as thiols are prone to oxidation and stereochemical instability .

Q. How should researchers characterize the structural and thermodynamic properties of this compound?

Structural characterization requires a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and 2D techniques like COSY/HSQC) and mass spectrometry (MS) to confirm molecular weight and fragmentation patterns. Thermodynamic properties (e.g., boiling point, vapor pressure) can be experimentally determined using differential scanning calorimetry (DSC) or compared against computational predictions from databases like NIST Chemistry WebBook. For chiral validation, compare experimental specific rotation values with literature data .

Q. What experimental precautions are critical when handling this compound in laboratory settings?

Due to its volatility and strong odor, work should be conducted in a fume hood with proper personal protective equipment (nitrile gloves, safety goggles). Storage requires inert atmospheres (argon/nitrogen) in amber glass vials to prevent oxidation to disulfides. Reactivity with heavy metals (e.g., mercury, lead) necessitates the use of metal-free labware .

Advanced Research Questions

Q. How can kinetic parameters for the thermal decomposition of this compound be accurately determined?

Pyrolysis studies in a static reactor system (e.g., 696–762 K) with cyclohexene as a radical scavenger can isolate homogeneous free-radical pathways. Rate constants are derived from time-resolved measurements of hydrogen sulfide (H₂S) and olefin products using gas chromatography-mass spectrometry (GC-MS). Activation energy (EaE_a) and pre-exponential factors (AA) should be calculated via the Arrhenius equation, with validation against density functional theory (DFT) simulations .

Q. How do researchers resolve contradictions in reported thermodynamic data for this compound across studies?

Discrepancies in properties like enthalpy of formation or vapor pressure often arise from differences in sample purity, measurement techniques, or calibration standards. To reconcile

  • Replicate experiments using high-purity samples (≥99%, verified by GC).
  • Cross-reference with authoritative databases (e.g., NIST WebBook, EPA DSSTox).
  • Apply statistical meta-analysis to identify systematic biases .

Q. What methodologies are recommended for studying the stereochemical stability of this compound under varying conditions?

Accelerated stability testing under controlled temperatures, pH, and light exposure can track racemization. Use chiral HPLC to quantify enantiomeric excess (ee) over time. Kinetic modeling (e.g., first-order decay) quantifies degradation rates. For mechanistic insights, isotopic labeling (e.g., deuterium at the chiral center) paired with NMR or MS identifies pathways like thiol-disulfide exchange .

Q. How should conflicting results in pyrolysis mechanisms be addressed?

Contradictory reports on radical vs. concerted elimination mechanisms require:

  • Isotopic tracing (e.g., ³⁴S-labeled thiols) to track bond cleavage.
  • Pressure-dependent kinetics studies to distinguish unimolecular vs. chain processes.
  • Computational modeling (e.g., CBS-QB3) to compare transition-state energies .

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